

Spectroscopic Profile of 3-Dimethylaminoacrolein: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Dimethylaminoacrolein*

Cat. No.: *B3021025*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Dimethylaminoacrolein** (DMNA), a versatile organic compound with applications in chemical synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Dimethylaminoacrolein**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **3-Dimethylaminoacrolein** are presented below.

^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.35	d	8.0	CHO
7.15	d	12.5	N-CH=
5.15	dd	12.5, 8.0	=CH-CHO
2.95	s	-	N(CH ₃) ₂

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
190.5	CHO
155.0	N-CH=
105.0	=CH-CHO
45.0, 37.5	N(CH ₃) ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The major IR absorption peaks for **3-Dimethylaminoacrolein** are listed below.

Wavenumber (cm ⁻¹)	Assignment
2920	C-H stretch (alkane)
2850	C-H stretch (alkane)
1650	C=O stretch (aldehyde)
1600	C=C stretch (alkene)
1400	C-H bend (alkane)
1100	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

m/z	Relative Intensity	Assignment
99.13	M ⁺ (Molecular Ion)	C ₅ H ₉ NO
82	High	[M-OH] ⁺
42	Base Peak	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **3-Dimethylaminoacrolein** (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- The solution is then transferred to a standard 5 mm NMR tube.
- The final sample volume in the NMR tube should be approximately 0.6-0.7 mL.

¹H NMR Spectroscopy Protocol:

- The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse ¹H NMR experiment is performed.
- The free induction decay (FID) is acquired and then Fourier transformed to obtain the frequency-domain spectrum.

- The spectrum is phased and the baseline is corrected.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy Protocol:

- The spectrometer is tuned to the ¹³C frequency and the magnetic field is shimmed.
- A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
- The FID is processed similarly to the ¹H NMR data.
- Chemical shifts are referenced to the deuterated solvent signal.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of liquid **3-Dimethylaminoacrolein** is placed directly onto the ATR crystal.
- The sample spectrum is then recorded.
- The resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

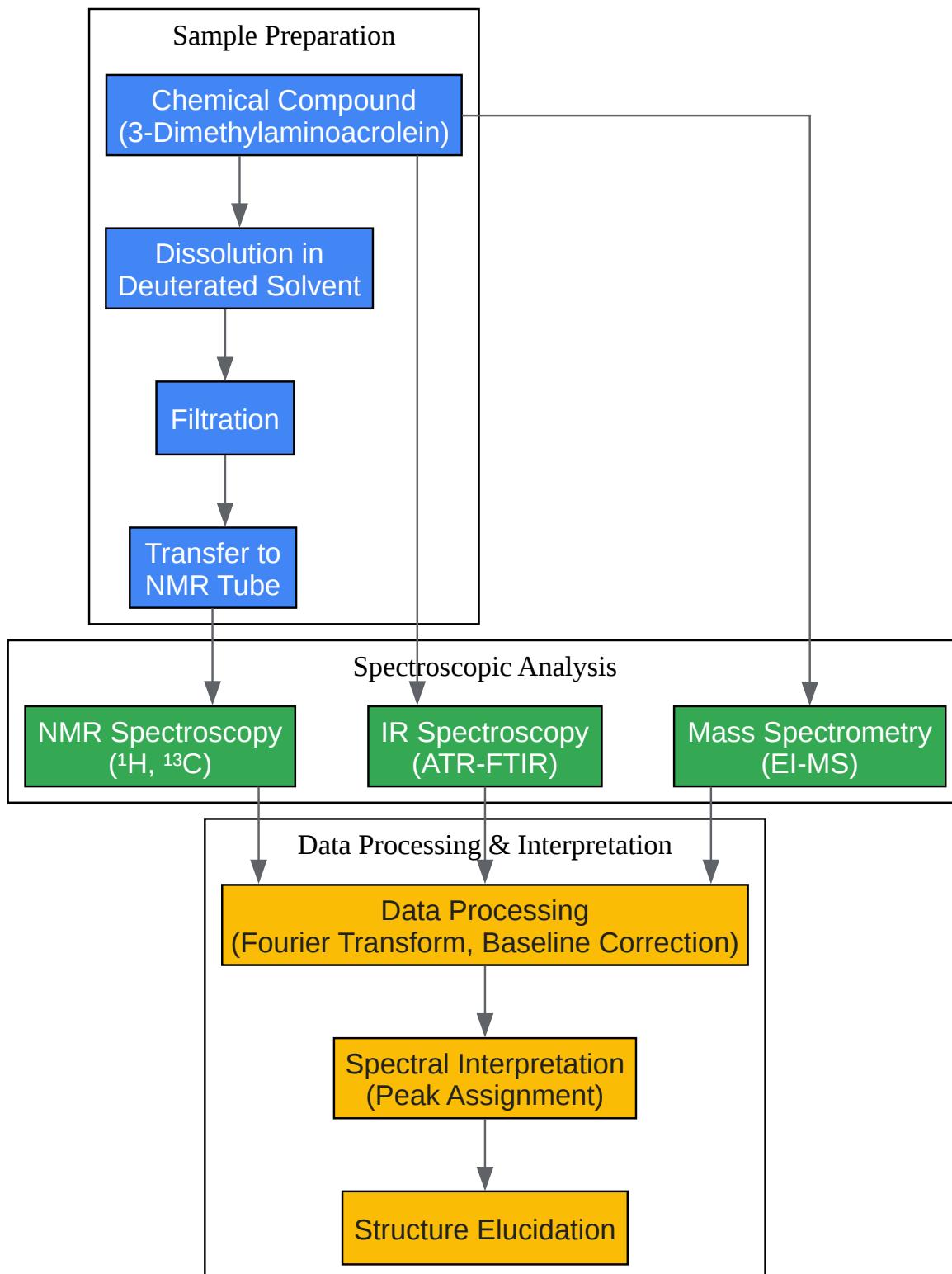
Electron Ionization Mass Spectrometry (EI-MS)

- A small amount of the **3-Dimethylaminoacrolein** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Dimethylaminoacrolein**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Dimethylaminoacrolein: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021025#spectroscopic-data-of-3-dimethylaminoacrolein-nmr-ir-ms\]](https://www.benchchem.com/product/b3021025#spectroscopic-data-of-3-dimethylaminoacrolein-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com